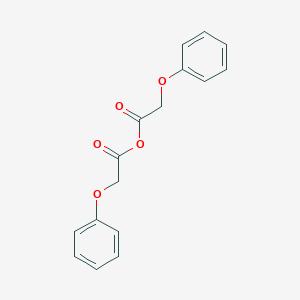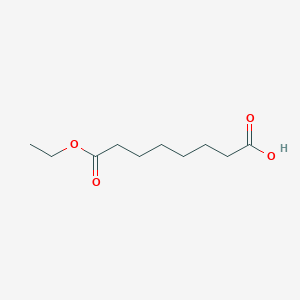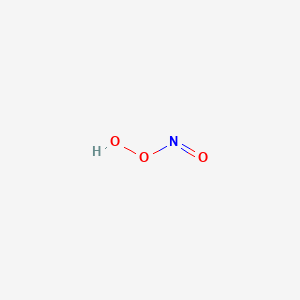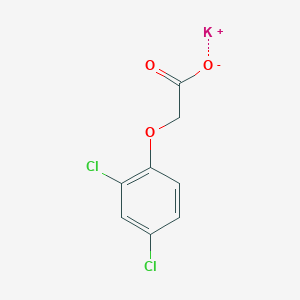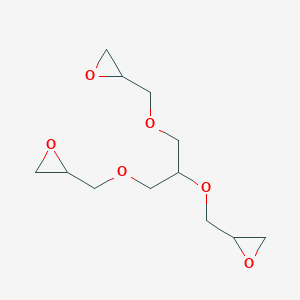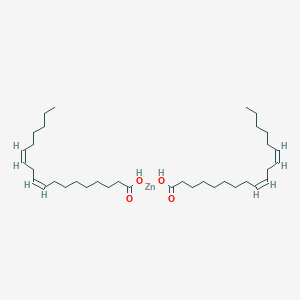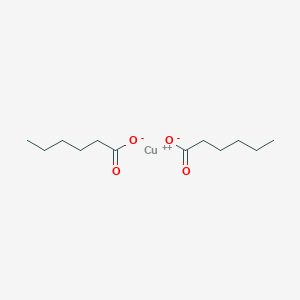
Copper dihexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper dihexanoate is a type of copper salt that has been gaining attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research.
Mecanismo De Acción
The mechanism of action of copper dihexanoate is not fully understood. However, it is believed that this compound acts as a Lewis acid catalyst, which means that it accepts electron pairs from other molecules. This property makes copper dihexanoate an effective catalyst in various reactions.
Efectos Bioquímicos Y Fisiológicos
Copper dihexanoate has been shown to have various biochemical and physiological effects. This compound has been shown to have antimicrobial properties, which means that it can inhibit the growth of microorganisms. Copper dihexanoate has also been shown to have antioxidant properties, which means that it can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using copper dihexanoate in lab experiments is its effectiveness as a catalyst. This compound has been shown to be an effective catalyst in various reactions, which makes it a valuable tool in scientific research. However, one of the limitations of using copper dihexanoate is its toxicity. This compound can be toxic if ingested or inhaled, which means that it needs to be handled with care.
Direcciones Futuras
There are many future directions for the use of copper dihexanoate in scientific research. One of the most significant areas of research is in the field of catalysis. Copper dihexanoate has shown promising results as a catalyst in various reactions, and further research in this area could lead to the development of new and more efficient catalysts. Another area of research is in the field of antimicrobial agents. Copper dihexanoate has been shown to have antimicrobial properties, and further research in this area could lead to the development of new and more effective antimicrobial agents.
Conclusion:
Copper dihexanoate is a valuable compound that has many potential applications in scientific research. This compound has been synthesized using different methods and has shown promising results in various fields. Further research in this area could lead to the development of new and more efficient catalysts, antimicrobial agents, and other valuable tools for scientific research.
Métodos De Síntesis
Copper dihexanoate can be synthesized using different methods, including the reaction between copper acetate and hexanoic acid or the reaction between copper oxide and hexanoic acid. The reaction between copper acetate and hexanoic acid is the most common method used to synthesize copper dihexanoate. This reaction involves the addition of hexanoic acid to copper acetate in the presence of a solvent. The resulting product is a blue-green crystalline solid that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
Copper dihexanoate has been widely used in scientific research due to its potential applications in various fields. One of the most significant applications of copper dihexanoate is in the field of catalysis. This compound has been shown to be an effective catalyst in various reactions, including the oxidation of alcohols and the synthesis of esters.
Propiedades
Número CAS |
13476-79-4 |
|---|---|
Nombre del producto |
Copper dihexanoate |
Fórmula molecular |
C12H22CuO4 |
Peso molecular |
293.85 g/mol |
Nombre IUPAC |
copper;hexanoate |
InChI |
InChI=1S/2C6H12O2.Cu/c2*1-2-3-4-5-6(7)8;/h2*2-5H2,1H3,(H,7,8);/q;;+2/p-2 |
Clave InChI |
SMNMOEIFYRALNM-UHFFFAOYSA-L |
SMILES |
CCCCCC(=O)[O-].CCCCCC(=O)[O-].[Cu+2] |
SMILES canónico |
CCCCCC(=O)[O-].CCCCCC(=O)[O-].[Cu+2] |
Otros números CAS |
13476-79-4 |
Pictogramas |
Irritant |
Números CAS relacionados |
142-62-1 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid](/img/structure/B81260.png)
![1-[(Propan-2-yl)amino]-3-[3-(prop-2-en-1-yl)phenoxy]propan-2-ol](/img/structure/B81261.png)
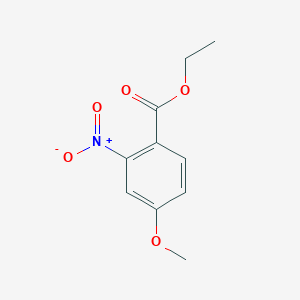
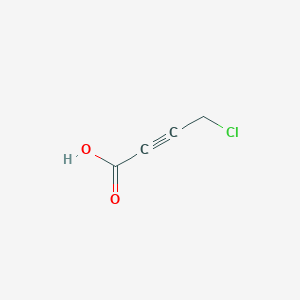
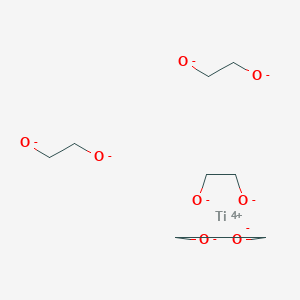
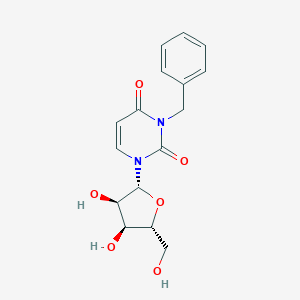
![11-Chloro-dibenzo[b,f][1,4]thiazepine](/img/structure/B81272.png)
